![molecular formula C11H13ClN4 B2871996 N-(2-methylquinolin-8-yl)guanidine hydrochloride CAS No. 1808853-09-9](/img/structure/B2871996.png)
N-(2-methylquinolin-8-yl)guanidine hydrochloride
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Overview
Description
“N-(2-methylquinolin-8-yl)guanidine hydrochloride” is a chemical compound with the CAS number 1808853-09-9 . It has a molecular weight of 236.70 and its molecular formula is C11H13ClN4 .
Synthesis Analysis
While specific synthesis methods for “N-(2-methylquinolin-8-yl)guanidine hydrochloride” are not available in the search results, there is a general method for synthesizing N,N’-disubstituted guanidines . This method involves a one-pot approach using N-chlorophthalimide, isocyanides, and amines, yielding diverse guanidines .Molecular Structure Analysis
The molecular structure of “N-(2-methylquinolin-8-yl)guanidine hydrochloride” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms .Physical And Chemical Properties Analysis
“N-(2-methylquinolin-8-yl)guanidine hydrochloride” has a molecular weight of 236.70 . Other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.properties
IUPAC Name |
2-(2-methylquinolin-8-yl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.ClH/c1-7-5-6-8-3-2-4-9(10(8)14-7)15-11(12)13;/h2-6H,1H3,(H4,12,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSNPFXBRRIZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C(N)N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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